N-(4-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The phenylsulfonyl group attached to the ethyl chain suggests that this compound may have interesting chemical properties, as sulfonyl groups are often used in organic chemistry to make compounds more reactive .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the oxadiazole ring and the phenylsulfonyl group. Oxadiazoles can participate in a variety of reactions, including substitutions and additions . The phenylsulfonyl group could also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .Scientific Research Applications
Synthesis and Biological Activity
N-ethyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide, as part of the broader family of 1,3,4-oxadiazole compounds, has been extensively studied for its synthesis methods, spectral analysis, and biological activities. These compounds are recognized for their significant biological actions, prompting a continuous exploration into their synthesis and application.
One study focused on the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a methodical approach to create these compounds through a series of steps. The synthesized compounds were then evaluated for their antibacterial properties against both Gram-negative and Gram-positive bacteria, displaying moderate to significant activity (Khalid et al., 2016).
Antihypertensive and Anticancer Properties
The derivatives of 1,2,4-oxadiazole-5-carboxylic acid, including those similar in structure to N-ethyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide, have shown promising antihypertensive activity in rats. This suggests potential therapeutic applications in the management of hypertension (Santilli & Morris, 1979).
Additionally, certain derivatives have exhibited moderate to excellent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates the potential of these compounds in cancer treatment, with some derivatives outperforming reference drugs in efficacy (Ravinaik et al., 2021).
Antibacterial and Antifungal Activities
Research on the antimicrobial properties of 1,3,4-oxadiazole derivatives has also highlighted their effectiveness against various microbial strains. Compounds within this chemical family have been found to possess noteworthy antibacterial and antifungal activities, underscoring their potential as antimicrobial agents. This includes effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, which are of significant concern in clinical settings (Jafari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-4-29-21-13-11-20(12-14-21)26(32(27,28)23-6-5-15-31-23)16-22-18(3)30-24(25-22)19-9-7-17(2)8-10-19/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXBNZBRYAHCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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